![molecular formula C23H25BrN4OS B2440087 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1189476-21-8](/img/structure/B2440087.png)
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H25BrN4OS and its molecular weight is 485.44. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide, also known as 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide:
Anticancer Research
This compound has shown potential in anticancer research due to its unique structural properties. The presence of the bromophenyl group and the triazaspiro scaffold can interact with various biological targets, potentially inhibiting cancer cell proliferation and inducing apoptosis. Studies have indicated that similar compounds can disrupt cancer cell signaling pathways, making them promising candidates for further investigation in cancer therapy .
Antimicrobial Applications
The compound’s structure suggests it could be effective against a range of microbial pathogens. The bromophenyl group is known for its antimicrobial properties, and the spirocyclic structure can enhance the compound’s ability to penetrate microbial cell walls. Research into similar compounds has demonstrated significant antibacterial and antifungal activities, suggesting this compound could be developed into new antimicrobial agents .
Neuroprotective Agents
Research into spirocyclic compounds has revealed their potential as neuroprotective agents. The unique structure of this compound allows it to interact with neural receptors and enzymes, potentially protecting neurons from oxidative stress and apoptosis. This makes it a candidate for studies focused on neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
The compound’s structural features may also confer anti-inflammatory properties. The presence of the bromophenyl group and the spirocyclic core can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Photodynamic Therapy
Given its structural characteristics, this compound could be explored for use in photodynamic therapy (PDT). The bromophenyl group can enhance the compound’s ability to generate reactive oxygen species (ROS) upon light activation, which can be used to target and destroy cancer cells or pathogens. This application leverages the compound’s photophysical properties for therapeutic purposes .
Catalysis
The compound can also be explored as a catalyst in various chemical reactions. Its structural features allow it to participate in catalytic cycles, potentially enhancing the efficiency and selectivity of reactions. This application is particularly relevant in the field of green chemistry, where the development of efficient and sustainable catalytic processes is a major goal.
Visible-Light-Driven Dearomatization Reaction Crystal Structure and Electrochemical Properties ChemSpider | Data Source Details Visible-Light-Driven Dearomatization Reaction Crystal Structure and Electrochemical Properties : ChemSpider | Data Source Details : Visible-Light-Driven Dearomatization Reaction : Crystal Structure and Electrochemical Properties
特性
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4OS/c1-16-4-3-5-19(14-16)25-20(29)15-30-22-21(17-6-8-18(24)9-7-17)26-23(27-22)10-12-28(2)13-11-23/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLWYWJRXDCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

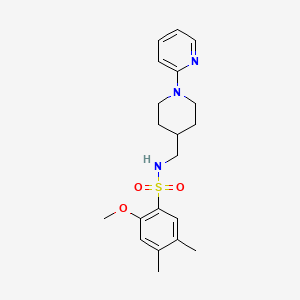
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)
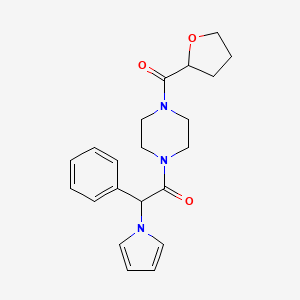
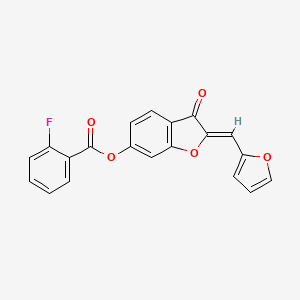
![Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2440011.png)

![5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2440014.png)
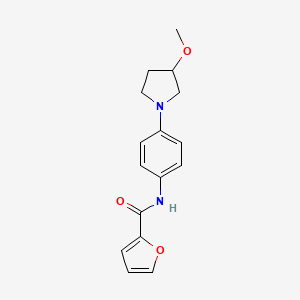
![Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2440017.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)
![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)
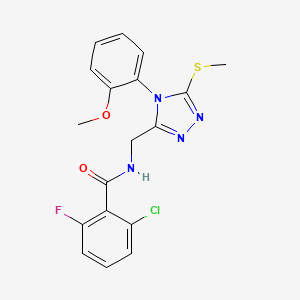
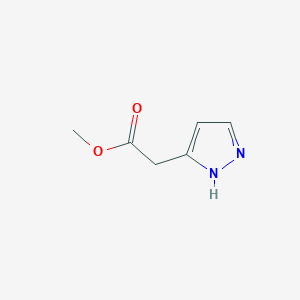
![4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2440027.png)